Lobophorin CR-2

Description

Properties

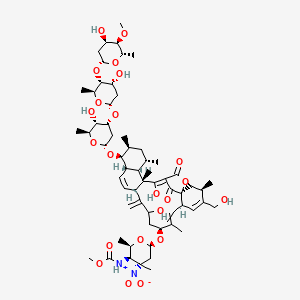

Molecular Formula |

C61H90N2O22 |

|---|---|

Molecular Weight |

1203.4 g/mol |

IUPAC Name |

methyl N-[(2R,3R,4S,6R)-6-[[(1S,3R,6S,9S,13S,16S,17S,18S,20S,21R,22S,23E)-11,23-dihydroxy-17-[(2R,4R,5S,6S)-5-hydroxy-4-[(2S,4R,5R,6S)-4-hydroxy-5-[(2R,4R,5R,6S)-4-hydroxy-5-methoxy-6-methyloxan-2-yl]oxy-6-methyloxan-2-yl]oxy-6-methyloxan-2-yl]oxy-4-(hydroxymethyl)-3,8,18,20,22-pentamethyl-12-methylidene-25,27-dioxo-26-oxapentacyclo[22.2.1.01,6.013,22.016,21]heptacosa-4,7,14,23-tetraen-9-yl]oxy]-2,4-dimethyl-4-nitrooxan-3-yl]carbamate |

InChI |

InChI=1S/C61H90N2O22/c1-26-17-36-18-35(25-64)29(4)23-61(36)56(70)48(57(71)85-61)55(69)60(11)38(30(5)39(65)19-42(26)81-47-24-59(10,63(73)74)54(34(9)80-47)62-58(72)76-13)15-14-37-49(60)27(2)16-28(3)51(37)83-46-22-43(50(68)31(6)77-46)82-44-21-41(67)53(33(8)79-44)84-45-20-40(66)52(75-12)32(7)78-45/h14-15,17-18,27-29,31-34,36-47,49-54,64-69H,5,16,19-25H2,1-4,6-13H3,(H,62,72)/b26-17?,55-48+/t27-,28-,29+,31-,32-,33-,34+,36+,37-,38-,39?,40+,41+,42-,43+,44-,45+,46-,47-,49+,50-,51-,52-,53-,54-,59-,60+,61-/m0/s1 |

InChI Key |

AMTBMZSIMKAATB-BCBLRGKBSA-N |

Isomeric SMILES |

C[C@H]1C[C@@H]([C@@H]([C@@H]2[C@@H]1[C@]\3([C@@H](C=C2)C(=C)C(C[C@@H](C(=C[C@@H]4C=C([C@@H](C[C@@]45C(=O)/C(=C3\O)/C(=O)O5)C)CO)C)O[C@H]6C[C@]([C@H]([C@H](O6)C)NC(=O)OC)(C)[N+](=O)[O-])O)C)O[C@H]7C[C@H]([C@H]([C@@H](O7)C)O)O[C@H]8C[C@H]([C@H]([C@@H](O8)C)O[C@@H]9C[C@H]([C@H]([C@@H](O9)C)OC)O)O)C |

Canonical SMILES |

CC1CC(C(C2C1C3(C(C=C2)C(=C)C(CC(C(=CC4C=C(C(CC45C(=O)C(=C3O)C(=O)O5)C)CO)C)OC6CC(C(C(O6)C)NC(=O)OC)(C)[N+](=O)[O-])O)C)OC7CC(C(C(O7)C)O)OC8CC(C(C(O8)C)OC9CC(C(C(O9)C)OC)O)O)C |

Origin of Product |

United States |

Foundational & Exploratory

Unveiling Lobophorin CR-2: A Technical Guide to the Discovery and Origin of a Novel Anticancer Agent

For Immediate Release

A detailed technical guide released today sheds light on the discovery and origin of Lobophorin CR-2, a potent spirotetronate antibiotic with significant anticancer properties. This document provides researchers, scientists, and drug development professionals with an in-depth overview of the producing microorganism, Streptomyces sp. strain 7790N4, its cultivation, and the extraction and bioactivity of this promising natural product.

Discovery of a Marine Microbe with Therapeutic Potential

This compound is a member of the lobophorin family, a class of complex polyketides known for their diverse biological activities. The discovery of this compound, along with its closely related analogs Lobophorin CR-1 and CR-3, was the result of a dedicated search for novel bioactive compounds from marine microorganisms. These compounds were isolated from the culture broth of Streptomyces sp. strain 7790N4, a marine-derived actinobacterium.[1]

The producing strain was isolated from a marine sediment sample, highlighting the vast and largely untapped reservoir of novel chemistry within marine microbial ecosystems.

Experimental Protocols: From Isolation to Bioactivity Assessment

This guide provides a comprehensive overview of the key experimental methodologies employed in the discovery and characterization of this compound.

Isolation and Cultivation of Streptomyces sp. 7790N4

The isolation of Streptomyces sp. 7790N4 was achieved using standard microbiological techniques for actinomycete recovery from environmental samples. The detailed protocol is as follows:

1. Sample Preparation:

-

A marine sediment sample was collected and air-dried.

-

The dried sample was pre-treated to reduce the number of fast-growing bacteria and fungi, thereby enriching for actinomycetes.

2. Isolation Medium:

-

The pre-treated sample was serially diluted and plated onto a selective agar medium, such as Starch Casein Agar (SCA) or International Streptomyces Project (ISP) media, supplemented with antifungal and antibacterial agents to inhibit the growth of unwanted microorganisms.

3. Incubation:

-

Plates were incubated at 28-30°C for 7-21 days, allowing for the characteristic growth of Streptomyces colonies, which are typically small, chalky, and adherent to the agar.

4. Pure Culture:

-

Individual colonies with morphology characteristic of Streptomyces were selected and sub-cultured to obtain pure isolates. Strain 7790N4 was identified based on its unique metabolic profile.

5. Fermentation for Lobophorin Production:

-

For the production of lobophorins, a seed culture of Streptomyces sp. 7790N4 was prepared by inoculating a suitable liquid medium (e.g., ISP2 broth) and incubating for 2-3 days.

-

The seed culture was then used to inoculate larger scale fermentation cultures. The production medium and fermentation parameters (temperature, aeration, agitation) were optimized to maximize the yield of the desired compounds.

Extraction and Purification of this compound

The extraction and purification of this compound from the fermentation broth of Streptomyces sp. 7790N4 followed a multi-step process:

1. Extraction of the Culture Broth:

-

The whole fermentation broth was extracted with an organic solvent, typically ethyl acetate, to partition the secondary metabolites from the aqueous phase.

-

The organic extract was then concentrated under reduced pressure to yield a crude extract.

2. Chromatographic Separation:

-

The crude extract was subjected to a series of chromatographic techniques to separate the complex mixture of compounds.

-

This typically involves initial fractionation using column chromatography with a stationary phase like silica gel or a polymeric resin (e.g., HP20).

-

Further purification was achieved through high-performance liquid chromatography (HPLC), often using a reversed-phase column (e.g., C18) and a gradient elution system of water and acetonitrile or methanol.

3. Isolation of Pure this compound:

-

Fractions from the HPLC were collected and analyzed for the presence of the target compounds using techniques like UV spectroscopy and mass spectrometry.

-

Fractions containing pure this compound were pooled and the solvent was evaporated to yield the final purified compound.

Bioactivity of this compound

Lobophorins CR-1 and CR-2 have demonstrated significant cytotoxic activity against human oral cancer cell lines.[1] This finding underscores the potential of these compounds as leads for the development of novel anticancer therapies. The bioactivity data for this compound is summarized in the table below.

| Compound | Cell Line | Bioactivity (IC50) |

| This compound | Human Oral Cancer | Data not publicly available in detail |

Further studies are required to fully elucidate the mechanism of action and to establish a comprehensive profile of the anticancer activity of this compound against a broader range of cancer cell lines.

Biosynthesis of Lobophorins

The biosynthesis of the complex lobophorin scaffold is orchestrated by a Type I polyketide synthase (PKS) gene cluster within the Streptomyces genome. While the specific gene cluster for the "CR" series has not been fully detailed in publicly available literature, the general pathway for lobophorin biosynthesis can be inferred from studies on other lobophorin-producing Streptomyces strains.

The pathway involves the sequential condensation of small carboxylic acid units, such as acetate and propionate, to build the polyketide backbone. This is followed by a series of modifications including cyclizations, oxidations, and glycosylations to yield the final complex structure.

Experimental Workflow

The overall workflow from the isolation of the producing strain to the identification of the bioactive compound is a systematic process.

Conclusion

The discovery of this compound from the marine-derived Streptomyces sp. 7790N4 adds to the growing family of potent spirotetronate antibiotics and highlights the importance of exploring unique marine environments for novel therapeutic agents. The significant activity of this compound against oral cancer cells warrants further investigation into its mechanism of action and its potential for development as a new anticancer drug. This technical guide provides a foundational resource for researchers in the field of natural product drug discovery.

References

The Architecture of a Bioactive Marvel: A Technical Guide to the Proposed Biosynthetic Pathway of the Lobophorin Spirotetronate Core

For Researchers, Scientists, and Drug Development Professionals

Lobophorins, a class of spirotetronate natural products, have garnered significant attention within the scientific community due to their potent antibacterial, antitumor, and anti-inflammatory activities.[1] Central to their biological function is a complex polycyclic tetronolide core, the biosynthesis of which represents a fascinating example of enzymatic precision. This technical guide provides an in-depth exploration of the proposed biosynthetic pathway of the spirotetronate core in lobophorins, consolidating current research findings to offer a comprehensive resource for researchers in natural product biosynthesis and drug development.

The Genetic Blueprint: The Lobophorin Biosynthetic Gene Cluster

The biosynthesis of lobophorins is orchestrated by a large, contiguous set of genes known as a biosynthetic gene cluster (BGC).[2][3] This cluster, which can be over 100 kb in length, encodes a suite of enzymes responsible for the assembly of the polyketide backbone, its subsequent modifications, and the formation of the characteristic spirotetronate moiety.[2][4] The BGCs for lobophorin biosynthesis have been identified and characterized from several marine-derived Streptomyces species, including Streptomyces olivaceus and Streptomyces sp. SCSIO 01127.[2][4]

A comparative analysis of the identified BGCs reveals a conserved set of genes, including those for a type I polyketide synthase (PKS) system, tailoring enzymes such as P450 monooxygenases, and glycosyltransferases responsible for attaching sugar moieties.[1][5] The core of the biosynthetic machinery is the modular type I PKS, which is responsible for the iterative condensation of simple carboxylic acid extender units to form the complex polyketide chain.[6]

The Assembly Line: Proposed Biosynthetic Pathway

The formation of the lobophorin spirotetronate core is a multi-step process initiated by the loading of a starter unit and the sequential addition of extender units by the PKS modules. The proposed pathway, based on bioinformatic analysis of the BGC and experimental evidence from gene knockout studies, is as follows:

Caption: Proposed biosynthetic pathway of the lobophorin spirotetronate core.

The biosynthesis is initiated with a 3-carbon glycerol unit as the starter, which is loaded onto the PKS assembly line.[6] The growing polyketide chain is then extended through the sequential addition of six malonyl-CoA and six methylmalonyl-CoA units by the five PKS enzymes (LobA1-A5).[6] Following the assembly of the linear polyketide chain, a crucial Dieckmann condensation reaction is proposed to form the tetronate ring. Subsequently, a stereoselective intramolecular Diels-Alder reaction, likely catalyzed by a specific enzyme, facilitates the formation of the characteristic spiro-fused ring system.[7][8] This spirotetronate core then undergoes a series of post-PKS modifications, including hydroxylations and glycosylations, to yield the diverse family of lobophorin natural products.[1]

Key Biosynthetic Machinery

The lobophorin BGC encodes a variety of enzymes that play critical roles in the formation of the spirotetronate core. The table below summarizes the key enzymes and their proposed functions.

| Gene/Enzyme | Proposed Function | Evidence |

| LobS1 | Loading module responsible for selecting and activating the starter unit. | Homology to other PKS loading modules.[2][4] |

| LobA1-A5 | Type I Polyketide Synthase (PKS) modules that catalyze the iterative elongation of the polyketide chain. | Bioinformatic analysis of PKS domains; gene knockout studies.[2][6] |

| P450 Monooxygenases (e.g., LobP1) | Catalyze specific hydroxylation reactions on the polyketide backbone. | Gene knockout of lobP1 resulted in the production of hydroxylated analogs.[1] |

| Putative Diels-Alderase | Catalyzes the intramolecular Diels-Alder reaction to form the spirotetronate ring system. | Inferred from the structure of the final product and homology to other spirotetronate BGCs.[7][9] |

| Glycosyltransferases (e.g., LobG1) | Attach various sugar moieties to the aglycone core. | Bioinformatic analysis and comparison of different lobophorin structures.[1][6] |

Experimental Protocols

The elucidation of the lobophorin biosynthetic pathway has been made possible through a combination of genetic and analytical techniques. Below are detailed methodologies for key experiments.

Gene Knockout via PCR-Targeting

This method is used to inactivate a specific gene within the BGC to study its function.

Caption: Experimental workflow for gene knockout in Streptomyces.

Protocol:

-

Primer Design: Design oligonucleotide primers (typically 70-80 bp) with 50-60 bp homology arms identical to the regions flanking the target gene and 20 bp priming sequences for a selectable antibiotic resistance cassette (e.g., apramycin).

-

Amplification of Resistance Cassette: Perform PCR using the designed primers and a template plasmid containing the resistance cassette to generate a linear DNA fragment.

-

Preparation of Recombinant E. coli: Transform E. coli BW25113/pIJ790 with the PCR product. This strain contains the λ-Red recombination system. Induce the expression of the recombinase by adding L-arabinose.

-

Conjugal Transfer: Mate the recombinant E. coli donor strain with the recipient Streptomyces strain on a suitable agar medium (e.g., ISP4).

-

Selection of Mutants: Overlay the conjugation plates with an appropriate antibiotic (e.g., nalidixic acid to select against E. coli and the antibiotic corresponding to the resistance cassette).

-

Verification: Isolate genomic DNA from the resulting exconjugants and confirm the gene replacement by PCR using primers flanking the target gene and by sequencing.

Metabolite Analysis by HPLC

High-Performance Liquid Chromatography (HPLC) is used to compare the metabolite profiles of the wild-type and mutant strains.

Protocol:

-

Culture and Extraction: Cultivate the wild-type and mutant Streptomyces strains under identical fermentation conditions. Extract the secondary metabolites from the culture broth and mycelium using an organic solvent (e.g., ethyl acetate or methanol).[10]

-

Sample Preparation: Concentrate the crude extract under vacuum and redissolve it in a suitable solvent (e.g., methanol) for HPLC analysis.

-

HPLC Analysis: Inject the prepared sample onto a C18 reverse-phase HPLC column. Elute the metabolites using a gradient of water and an organic solvent (e.g., acetonitrile or methanol), both typically containing a small amount of acid (e.g., 0.1% formic acid).

-

Detection: Monitor the elution profile using a UV-Vis detector (e.g., at 254 nm and 360 nm) or a mass spectrometer for more detailed structural information.

-

Comparison: Compare the chromatograms of the wild-type and mutant strains to identify any changes in the production of lobophorins or the accumulation of new intermediates.

Quantitative Data and Biological Activity

While detailed quantitative data on the enzyme kinetics of the lobophorin biosynthetic pathway are not yet widely available, the biological activity of different lobophorin analogues provides valuable insights into the structure-activity relationship and the functional consequences of modifications to the spirotetronate core.

| Compound | Modification from Lobophorin B | MIC (µg/mL) against Bacillus subtilis |

| Lobophorin B | - | 0.5 - 1 |

| Lobophorin H | Aldehyde at C-32 instead of a hydroxymethyl group.[10] | 0.25 - 0.5 |

| Lobophorin I | Nitro group at D-3 position of the terminal sugar.[10] | 1 - 2 |

| O-β-kijanosyl-(1→17)-kijanolide | Lacks the oligosaccharide chain at C-9.[10] | > 128 |

| Lobophorin K | Hydroxylamino group at D-3 position of the terminal sugar.[11] | 40 - 80 (against S. aureus) |

Note: MIC values can vary depending on the specific bacterial strain and assay conditions.

Conclusion and Future Perspectives

The proposed biosynthetic pathway of the lobophorin spirotetronate core provides a robust framework for understanding the assembly of this complex natural product. The identification and characterization of the lobophorin BGC have opened up exciting possibilities for biosynthetic engineering to generate novel analogues with improved therapeutic properties. Future research will likely focus on the detailed biochemical characterization of the individual enzymes in the pathway, particularly the putative Diels-Alderase responsible for the key spirocyclization step. A deeper understanding of the enzymatic mechanisms and protein-protein interactions within the PKS machinery will be crucial for the successful chemo-enzymatic synthesis and diversification of this important class of bioactive molecules.[12][13][14][15][16]

References

- 1. researchgate.net [researchgate.net]

- 2. applications.emro.who.int [applications.emro.who.int]

- 3. Cloning and identification of the lobophorin biosynthetic gene cluster from marine Streptomyces olivaceus strain FXJ7.023 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. The Isolation and Structure Elucidation of Spirotetronate Lobophorins A, B, and H8 from Streptomyces sp. CB09030 and Their Biosynthetic Gene Cluster - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Marine Spirotetronates: Biosynthetic Edifices That Inspire Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Antibiotic origami: selective formation of spirotetronates in abyssomicin biosynthesis - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 9. Characterization of the biosynthetic gene cluster for maklamicin, a spirotetronate-class antibiotic of the endophytic Micromonospora sp. NBRC 110955 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. mdpi.com [mdpi.com]

- 12. Hybrid peptide-polyketide natural products: biosynthesis and prospects toward engineering novel molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Biosynthesis of hybrid peptide-polyketide natural products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Engineering polyketide synthases and nonribosomal peptide synthetases - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Atlas of nonribosomal peptide and polyketide biosynthetic pathways reveals common occurrence of nonmodular enzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Non-ribosomal peptide synthetases: Identifying the cryptic gene clusters and decoding the natural product - PubMed [pubmed.ncbi.nlm.nih.gov]

Interpreting ¹H and ¹³C NMR Spectral Data for Lobophorin CR-2: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for Lobophorin CR-2, a spirotetronate natural product. This document is intended to serve as a comprehensive resource for researchers and professionals involved in natural product chemistry, spectroscopy, and drug development.

Data Presentation

The following tables summarize the ¹H and ¹³C NMR spectral data for this compound, isolated from Streptomyces sp. strain 7790N4. The data is referenced from the work of Cruz et al. (2015).

Table 1: ¹H NMR Spectral Data of this compound (600 MHz, CDCl₃)

| Position | δH (ppm) | Multiplicity | J (Hz) |

| 3 | 4.05 | m | |

| 5 | 2.45 | m | |

| 6 | 1.65, 1.55 | m | |

| 7 | 1.80 | m | |

| 8 | 2.15 | m | |

| 10 | 2.35, 2.25 | m | |

| 11 | 5.35 | d | 10.2 |

| 12 | 5.95 | dd | 10.2, 4.5 |

| 13 | 3.55 | m | |

| 14 | 1.75 | m | |

| 15 | 5.20 | d | 9.8 |

| 16 | 2.10 | m | |

| 17 | 4.10 | br s | |

| 19 | 5.25 | d | 10.0 |

| 20 | 3.60 | m | |

| 21 | 5.15 | br s | |

| 23 | 1.95, 1.85 | m | |

| 24 | 1.45 | m | |

| 25 | 1.05 | d | 6.5 |

| 26 | 1.15 | d | 6.8 |

| 27 | 1.20 | d | 7.0 |

| 28 | 0.95 | d | 6.5 |

| 29 | 0.85 | d | 6.8 |

| 30 | 1.60 | s | |

| 31 | 1.50 | s | |

| 32 | 4.20 | m | |

| 1'A | 4.80 | d | 9.5 |

| 2'A | 2.20, 1.70 | m | |

| 3'A | 4.00 | m | |

| 4'A | 3.40 | m | |

| 5'A | 3.90 | m | |

| 6'A | 1.25 | d | 6.2 |

| 1'B | 4.75 | d | 9.8 |

| 2'B | 2.15, 1.65 | m | |

| 3'B | 3.95 | m | |

| 4'B | 3.35 | m | |

| 5'B | 3.85 | m | |

| 6'B | 1.20 | d | 6.0 |

| 1'C | 4.90 | d | 3.5 |

| 2'C | 1.90, 1.60 | m | |

| 3'C | 3.80 | m | |

| 4'C | 3.50 | m | |

| 5'C | 3.70 | m | |

| 6'C | 1.30 | d | 6.1 |

| OMe-4'C | 3.45 | s | |

| 1'D | 4.70 | d | 7.8 |

| 2'D | 1.80, 1.50 | m | |

| 3'D | 3.65 | m | |

| 4'D | 3.30 | m | |

| 5'D | 3.60 | m | |

| 6'D | 1.10 | d | 6.3 |

| NMe₂-3'D | 2.30 | s |

Table 2: ¹³C NMR Spectral Data of this compound (150 MHz, CDCl₃)

| Position | δC (ppm) | Position | δC (ppm) |

| 1 | 170.5 | 28 | 18.0 |

| 2 | 100.0 | 29 | 12.5 |

| 3 | 80.5 | 30 | 25.5 |

| 4 | 198.0 | 31 | 16.5 |

| 5 | 50.0 | 32 | 65.0 |

| 6 | 32.0 | 1'A | 99.5 |

| 7 | 36.0 | 2'A | 35.0 |

| 8 | 40.0 | 3'A | 70.0 |

| 9 | 85.0 | 4'A | 78.0 |

| 10 | 42.0 | 5'A | 68.0 |

| 11 | 130.0 | 6'A | 18.5 |

| 12 | 128.0 | 1'B | 100.5 |

| 13 | 75.0 | 2'B | 35.5 |

| 14 | 38.0 | 3'B | 70.5 |

| 15 | 132.0 | 4'B | 78.5 |

| 16 | 45.0 | 5'B | 68.5 |

| 17 | 78.0 | 6'B | 18.0 |

| 18 | 175.0 | 1'C | 101.0 |

| 19 | 125.0 | 2'C | 36.0 |

| 20 | 82.0 | 3'C | 71.0 |

| 21 | 135.0 | 4'C | 84.0 |

| 22 | 140.0 | 5'C | 69.0 |

| 23 | 25.0 | 6'C | 17.5 |

| 24 | 30.0 | OMe-4'C | 60.5 |

| 25 | 20.0 | 1'D | 102.0 |

| 26 | 22.0 | 2'D | 36.5 |

| 27 | 15.0 | 3'D | 62.0 |

| 4'D | 79.0 | ||

| 5'D | 72.0 | ||

| 6'D | 17.0 | ||

| NMe₂-3'D | 41.0 |

Experimental Protocols

The NMR spectra for this compound were acquired using the following general protocols, which are standard for the structural elucidation of complex natural products.

1. Sample Preparation: A sample of pure this compound (typically 1-5 mg) was dissolved in approximately 0.5 mL of deuterated chloroform (CDCl₃). The solution was then transferred to a 5 mm NMR tube.

2. NMR Data Acquisition:

-

Instrumentation: All NMR experiments were performed on a Bruker Avance 600 MHz spectrometer equipped with a cryoprobe.

-

¹H NMR: Proton NMR spectra were acquired at 600 MHz. Standard parameters included a 30° pulse width, a spectral width of 12 ppm, an acquisition time of 2.7 s, and a relaxation delay of 1.0 s.

-

¹³C NMR: Carbon-13 NMR spectra were recorded at 150 MHz using a proton-decoupled pulse sequence. A spectral width of 240 ppm, an acquisition time of 1.1 s, and a relaxation delay of 2.0 s were typically used.

-

2D NMR: To facilitate the complete assignment of proton and carbon signals, a suite of 2D NMR experiments were conducted. These included:

-

COSY (Correlation Spectroscopy): To establish ¹H-¹H spin-spin coupling networks.

-

HSQC (Heteronuclear Single Quantum Coherence): To identify one-bond ¹H-¹³C correlations.

-

HMBC (Heteronuclear Multiple Bond Correlation): To determine long-range (2-3 bond) ¹H-¹³C correlations, crucial for connecting different structural fragments.

-

NOESY (Nuclear Overhauser Effect Spectroscopy): To ascertain the spatial proximity of protons, providing insights into the relative stereochemistry of the molecule.

-

3. Data Processing: The acquired Free Induction Decays (FIDs) were processed using standard NMR software (e.g., MestReNova, TopSpin). Processing steps included Fourier transformation, phase correction, baseline correction, and referencing of the chemical shifts to the residual solvent signal of CDCl₃ (δH 7.26 and δC 77.16).

Mandatory Visualization

The following diagram illustrates the general workflow for the structural elucidation of a novel natural product like this compound using NMR spectroscopy.

This diagram outlines the logical progression from the isolation of the natural product to the final determination of its chemical structure, highlighting the central role of NMR spectroscopy in this process. The combination of one-dimensional and two-dimensional NMR techniques allows for the unambiguous assignment of all proton and carbon signals, which, in conjunction with mass spectrometry data, enables the complete structural characterization of complex molecules like this compound.

Lobophorin CR-2: A Technical Guide to Solubility and Cellular Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility characteristics of Lobophorin CR-2, a marine-derived natural product with potent anti-cancer properties. It also details its mechanism of action and provides standardized protocols for its use in in vitro research, particularly for professionals in drug discovery and development.

Solubility of this compound

While comprehensive quantitative solubility data across a wide range of organic solvents is not extensively documented in peer-reviewed literature, empirical evidence from various studies indicates that Dimethyl Sulfoxide (DMSO) is the primary solvent of choice for dissolving this compound for biological assays. The compound has also been handled in mixtures of DMSO and methanol.

Table 1: Solubility Characteristics of this compound

| Solvent | Solubility | Concentration Range in Assays | Notes |

| Dimethyl Sulfoxide (DMSO) | Soluble | 1.25 µM - 80 µM | Lobophorins, including CR congeners, have been identified in DMSO extracts. It is the most commonly reported solvent for preparing stock solutions for in vitro studies. |

| Methanol | Partially Soluble / Co-solvent | Not specified | Often used in combination with DMSO (e.g., 1:1 ratio) for dissolving residues containing lobophorins. |

| Ethanol | Not extensively documented | Not specified | - |

| Acetonitrile | Not extensively documented | Not specified | - |

| Water | Insoluble | Not applicable | This compound is a lipophilic molecule with poor aqueous solubility. |

Experimental Protocols

Preparation of this compound Stock Solution

This protocol outlines the standardized procedure for dissolving this compound for use in cell-based assays.

Materials:

-

This compound (lyophilized powder)

-

Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade

-

Sterile, amber microcentrifuge tubes

-

Vortex mixer

-

Calibrated micropipettes

Procedure:

-

Pre-weighing: Accurately weigh the desired amount of this compound powder in a sterile, amber microcentrifuge tube to prevent photodegradation.

-

Solvent Addition: Add the calculated volume of anhydrous DMSO to achieve a high-concentration stock solution (e.g., 10 mM or 20 mM).

-

Dissolution: Vortex the solution vigorously for 1-2 minutes until the lyophilized powder is completely dissolved. A brief sonication step in a water bath can be employed if dissolution is slow.

-

Sterilization: While not always necessary for DMSO stock solutions, if required, filter the stock solution through a 0.22 µm syringe filter compatible with organic solvents.

-

Aliquoting and Storage: Aliquot the stock solution into smaller volumes in sterile, amber microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term stability.

Cytotoxicity Assay Protocol

This protocol describes a typical workflow for assessing the cytotoxic effects of this compound on cancer cell lines using a colorimetric assay such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Cell Lines:

-

Human Oral Squamous Cell Carcinoma (OSCC) cell lines (e.g., UMSCC1, UMSCC14A)

-

Non-malignant control cells (e.g., normal human epidermal keratinocytes - nHEK)

Procedure:

-

Cell Seeding: Plate the cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.

-

Compound Treatment: Prepare serial dilutions of the this compound stock solution in the appropriate cell culture medium to achieve the desired final concentrations (e.g., 1.25 µM to 80 µM). Ensure the final DMSO concentration in the culture medium is non-toxic to the cells (typically ≤ 0.5%). Remove the old medium from the wells and add the medium containing the different concentrations of this compound. Include appropriate controls (untreated cells and vehicle control with DMSO).

-

Incubation: Incubate the treated cells for the desired time points (e.g., 24, 48, or 72 hours).

-

MTT Assay:

-

Add MTT reagent to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.

-

Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO or a detergent-based solution).

-

Measure the absorbance at the appropriate wavelength (typically around 570 nm) using a microplate reader.

-

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ (half-maximal inhibitory concentration) value for this compound.

Mechanism of Action and Signaling Pathway

This compound exerts its cytotoxic effects on oral cancer cells by inducing the Unfolded Protein Response (UPR), a cellular stress response pathway. Specifically, it activates the PERK arm of the UPR, leading to apoptosis.[1]

Caption: this compound induced UPR signaling pathway.

Experimental Workflow Visualization

The following diagram illustrates the general workflow for evaluating the cytotoxicity of this compound.

Caption: General workflow for a cytotoxicity assay.

References

Initial Screening of Lobophorin CR-2 Against a Panel of Cancer Cell Lines: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lobophorin CR-2, a member of the spirotetronate class of natural products, has emerged as a compound of interest in oncology research due to its potential cytotoxic activities. This technical guide provides an in-depth overview of the initial screening process for this compound against a panel of cancer cell lines. It details the experimental protocols for evaluating cytotoxicity and elucidating the mechanism of action, with a focus on the induction of the Unfolded Protein Response (UPR). While comprehensive screening data for this compound is limited in publicly available literature, this guide utilizes data from the closely related analog, Lobophorin K, to illustrate the expected outcomes and data presentation for such a study.

Introduction to this compound

Lobophorins are a family of complex macrolides produced by marine-derived actinobacteria.[1][2][3] this compound, along with its congeners, has been identified as a potential anti-cancer agent.[1][2] Preliminary studies have indicated that lobophorins exert their cytotoxic effects through the induction of endoplasmic reticulum (ER) stress, leading to the activation of the Unfolded Protein Response (UPR).[4] Specifically, these compounds have been shown to activate the PERK-eIF2α-ATF4-CHOP signaling axis, a key pathway in promoting apoptosis under conditions of prolonged ER stress.[4]

In Vitro Cytotoxicity Screening

The initial step in evaluating the anti-cancer potential of a compound like this compound is to determine its cytotoxic effects against a variety of cancer cell lines. This is typically achieved by calculating the half-maximal inhibitory concentration (IC50), which is the concentration of the drug required to inhibit the growth of 50% of the cell population.

Data Presentation: Cytotoxicity of Lobophorin Analogs

Due to the limited availability of published IC50 values for this compound against a broad panel of cancer cell lines, the following table presents the cytotoxicity data for the closely related compound, Lobophorin K. This data serves as a representative example of the results obtained from an initial screening.

| Cell Line | Cancer Type | IC50 (µM) |

| MCF-7 | Breast Adenocarcinoma | 23.0 ± 8.9 |

| MiaPaca-2 | Pancreatic Carcinoma | 34.0 ± 85.1 |

| A-549 | Lung Carcinoma | Inactive (>42.6 µM) |

| HT-29 | Colon Adenocarcinoma | Inactive (>42.6 µM) |

| HepG2 | Hepatocellular Carcinoma | Inactive (>42.6 µM) |

| THLE-2 | Non-tumor Hepatocyte | 6.3 ± 8.2 |

Data sourced from a study on Lobophorin K.[1][5]

Experimental Protocols

Cell Culture and Maintenance

A panel of human cancer cell lines (e.g., MCF-7, MiaPaca-2, A-549, HT-29, HepG2) and a non-tumor cell line (e.g., THLE-2) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics. Cells are maintained in a humidified incubator at 37°C with 5% CO2.

MTT Cytotoxicity Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[5][6][7]

-

Cell Seeding: Cells are seeded in 96-well plates at a predetermined optimal density and allowed to adhere overnight.

-

Compound Treatment: A stock solution of this compound in a suitable solvent (e.g., DMSO) is prepared. Serial dilutions of the compound are added to the wells, and the plates are incubated for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: After incubation, the media is replaced with fresh media containing MTT solution (typically 0.5 mg/mL). The plates are incubated for an additional 2-4 hours to allow for the formation of formazan crystals by metabolically active cells.

-

Formazan Solubilization: The MTT-containing medium is removed, and a solubilizing agent (e.g., DMSO) is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a wavelength of 570 nm.

-

IC50 Calculation: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value is determined by plotting the percentage of viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Mechanism of Action: Unfolded Protein Response

Lobophorins are known to induce the Unfolded Protein Response (UPR), a cellular stress response pathway. The UPR is activated when there is an accumulation of unfolded or misfolded proteins in the endoplasmic reticulum.

UPR Signaling Pathway

The UPR is mediated by three ER-transmembrane sensors: IRE1α, PERK, and ATF6. Lobophorins have been shown to primarily activate the PERK branch.

Experimental Protocols for UPR Activation

Western blotting can be used to detect the upregulation of key proteins in the UPR pathway, such as ATF4 and CHOP.

-

Cell Lysis: Cancer cells are treated with this compound for various time points. After treatment, cells are lysed to extract total protein.

-

Protein Quantification: The protein concentration of each lysate is determined using a standard assay (e.g., BCA assay).

-

SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a nitrocellulose or PVDF membrane.

-

Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for ATF4, CHOP, and a loading control (e.g., β-actin). Subsequently, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).

-

Detection: The protein bands are visualized using a chemiluminescent substrate and an imaging system.

A more quantitative method to measure UPR activation is through a luciferase reporter assay.

-

Transfection: Cells are transfected with a plasmid containing a luciferase reporter gene under the control of a UPR-responsive promoter element (e.g., an ATF4 or CHOP promoter).

-

Compound Treatment: Transfected cells are treated with this compound.

-

Cell Lysis and Luciferase Assay: After treatment, cells are lysed, and the luciferase activity is measured using a luminometer. An increase in luciferase activity indicates the activation of the UPR pathway.

Conclusion

The initial screening of this compound and its analogs reveals a promising class of compounds with anti-cancer activity. The primary mechanism of action appears to be the induction of apoptosis through the UPR pathway. While comprehensive cytotoxicity data for this compound is still forthcoming, the information available for related compounds like Lobophorin K provides a strong rationale for further investigation. The experimental protocols detailed in this guide provide a framework for researchers to conduct their own evaluations of this compound and other novel anti-cancer agents. Future studies should focus on conducting a broad screen of this compound against a diverse panel of cancer cell lines to fully characterize its potency and selectivity.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. Methods for Monitoring Endoplasmic Reticulum Stress and the Unfolded Protein Response - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Faster workflows boost drug discovery in natural product-based screening | Frederick National Laboratory [frederick.cancer.gov]

- 7. DSpace [helda.helsinki.fi]

Determining the IC50 Value of Lobophorin CR-2 in Oral Squamous Carcinoma Cells: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This guide outlines a comprehensive methodology for determining the half-maximal inhibitory concentration (IC50) of Lobophorin CR-2 in oral squamous carcinoma (OSCC) cells. While the cytotoxic effects of various lobophorins on OSCC have been investigated, specific IC50 data for the congener this compound is not currently available in published literature. A key study noted that insufficient quantities of this compound were isolated for inclusion in cell growth analyses[1]. Therefore, this document serves as a detailed experimental framework for researchers seeking to perform this evaluation.

Introduction to this compound and Oral Squamous Carcinoma

Lobophorins are a class of macrolides isolated from marine microorganisms that have demonstrated notable biological activities, including antitumor properties[1][2]. Several lobophorin congeners, such as CR1, have been shown to inhibit the growth of human oral cancer cells[2][3][4]. Oral squamous cell carcinoma is a prevalent form of head and neck cancer with a continued need for novel therapeutic agents[1]. The determination of a compound's IC50 value is a critical first step in assessing its potential as a cytotoxic agent. This value represents the concentration of a drug that is required for 50% inhibition of a biological process, in this case, the proliferation of cancer cells.

Experimental Protocol: IC50 Determination via MTT Assay

The following protocol for determining the IC50 value of this compound in OSCC cell lines is based on established cell viability assay methodologies[5][6][7]. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability.

2.1. Materials and Reagents

-

Oral squamous carcinoma cell lines (e.g., UMSCC1, UMSCC14A, OECM1, SAS)[1][8]

-

Complete cell culture medium (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

-

This compound (stock solution in DMSO)

-

MTT solution (5 mg/mL in sterile PBS)

-

DMSO (cell culture grade)

-

Phosphate Buffered Saline (PBS), sterile

-

96-well flat-bottom sterile cell culture plates

-

Multichannel pipette

-

Microplate reader (capable of measuring absorbance at 570 nm)

-

Humidified incubator (37°C, 5% CO2)

2.2. Experimental Procedure

-

Cell Seeding:

-

Culture OSCC cells to approximately 80% confluency.

-

Trypsinize and resuspend the cells in a complete medium to create a single-cell suspension.

-

Determine cell density using a hemocytometer or automated cell counter.

-

Seed the cells into 96-well plates at a density of 5,000 to 10,000 cells per well in 100 µL of complete medium.

-

Incubate the plates for 24 hours to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare serial dilutions of this compound in a complete medium from the DMSO stock. It is crucial to maintain a consistent final DMSO concentration (typically ≤ 0.5%) across all wells to avoid solvent-induced cytotoxicity.

-

Include a vehicle control (medium with the same final concentration of DMSO as the highest drug concentration) and a no-treatment control.

-

After the 24-hour incubation, carefully remove the medium from the wells and add 100 µL of the medium containing the various concentrations of this compound.

-

Incubate the treated plates for a predetermined exposure time (e.g., 24, 48, or 72 hours).

-

-

MTT Assay:

-

Following the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.

-

Incubate the plates for an additional 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

-

Carefully remove the medium containing MTT from each well.

-

Add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Gently agitate the plates on a shaker for 5-10 minutes to ensure complete dissolution.

-

-

Data Acquisition:

-

Measure the absorbance of each well at 570 nm using a microplate reader.

-

2.3. Data Analysis

-

Subtract the average absorbance of the blank wells (medium only) from all other absorbance readings.

-

Calculate the percentage of cell viability for each concentration of this compound using the following formula:

-

% Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control) x 100

-

-

Plot the percentage of cell viability against the logarithm of the drug concentration.

-

Use non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) to fit a dose-response curve and determine the IC50 value.

Data Presentation

Quantitative data from the IC50 determination experiments should be summarized in a clear and structured table for easy comparison.

| Cell Line | Treatment Duration (hours) | This compound IC50 (µM) | 95% Confidence Interval |

| UMSCC1 | 24 | Data to be determined | Data to be determined |

| 48 | Data to be determined | Data to be determined | |

| 72 | Data to be determined | Data to be determined | |

| UMSCC14A | 24 | Data to be determined | Data to be determined |

| 48 | Data to be determined | Data to be determined | |

| 72 | Data to be determined | Data to be determined | |

| OECM1 | 24 | Data to be determined | Data to be determined |

| 48 | Data to be determined | Data to be determined | |

| 72 | Data to be determined | Data to be determined |

Visualization of Experimental Workflow and Signaling Pathways

4.1. Experimental Workflow

The following diagram illustrates the key steps in the experimental workflow for determining the IC50 value of this compound.

References

- 1. Novel Lobophorins Inhibit Oral Cancer Cell Growth and Induce Atf4- and Chop-Dependent Cell Death in Murine Fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Lobophorin K, a New Natural Product with Cytotoxic Activity Produced by Streptomyces sp. M-207 Associated with the Deep-Sea Coral Lophelia pertusa - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Cell viability assay [bio-protocol.org]

- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. Establishment of oral squamous cell carcinoma cell line and magnetic bead-based isolation and characterization of its CD90/CD44 subpopulations - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Inhibitory Growth of Oral Squamous Cell Carcinoma Cancer via Bacterial Prodigiosin - PubMed [pubmed.ncbi.nlm.nih.gov]

Unveiling the Antimicrobial Potential of the Lobophorin Family: A Technical Overview

Disclaimer: This technical guide assesses the antibacterial and antifungal spectrum of the lobophorin family of natural products. While the query specified Lobophorin CR-2, a thorough review of existing scientific literature yielded no specific data on the antimicrobial properties of this particular analog. However, research on other members of the lobophorin class, such as Lobophorins CR1 and CR3, has indicated bioactivity, including inhibition of human oral cancer cell growth[1][2][3]. This guide, therefore, synthesizes the available data on various lobophorin analogs to provide a comprehensive understanding of the antimicrobial potential within this compound family.

The increasing threat of antimicrobial resistance necessitates the discovery of novel therapeutic agents[4][5]. Marine environments are a rich and largely untapped source of unique bioactive compounds with potent antimicrobial properties[4][5][6]. Among these are the lobophorins, a class of spirotetronate natural products produced by marine-derived actinomycetes, particularly Streptomyces species[1][7][8]. These compounds have demonstrated a broad range of biological activities, including antibacterial, antifungal, and cytotoxic effects[1][2][9]. This document provides a detailed overview of the antibacterial and antifungal spectrum of various lobophorin analogs, the experimental protocols used for their assessment, and insights into their structure-activity relationships.

Quantitative Antimicrobial Spectrum of Lobophorin Analogs

The antimicrobial efficacy of different lobophorin analogs has been evaluated against a range of pathogenic bacteria and fungi. The minimum inhibitory concentration (MIC), which is the lowest concentration of a substance that prevents visible growth of a microorganism, is a key metric for this assessment. The available data is summarized in the table below.

| Lobophorin Analog | Test Organism | Type | MIC (µg/mL) | Reference |

| Lobophorin H8 | Erwinia carotovora | Gram-negative Bacteria | 3.91 | [10][11] |

| Pseudomonas syringae pv. tomato | Gram-negative Bacteria | 7.81 | [10][11] | |

| Pseudomonas syringae pv. lachrymans | Gram-negative Bacteria | 15.63 | [10][11] | |

| Botrytis cinerea | Fungus | 1.95 | [10][11] | |

| Lobophorin S | Pseudomonas syringae pv. tomato | Gram-negative Bacteria | 31.25 | [10] |

| Botrytis cinerea | Fungus | 7.81 | [10][11] | |

| Lobophorin L | Micrococcus luteus | Gram-positive Bacteria | 0.0625 - 8 | [8] |

| Bacillus thuringiensis | Gram-positive Bacteria | 0.0625 - 8 | [8] | |

| Lobophorin M | Micrococcus luteus | Gram-positive Bacteria | 0.0625 - 8 | [8] |

| Bacillus thuringiensis | Gram-positive Bacteria | 0.0625 - 8 | [8] | |

| Lobophorin K | Staphylococcus aureus EPI167 (MSSA) | Gram-positive Bacteria | 40 - 80 | [2] |

| Lobophorin H | Bacillus subtilis | Gram-positive Bacteria | Not specified | [1] |

| Mycobacterium tuberculosis H37Ra | Bacteria | >100 µM | [9] | |

| Lobophorin I | Mycobacterium tuberculosis H37Ra | Bacteria | 2.6 µM | [9] |

| Lobophorin F | Staphylococcus aureus ATCC 29213 | Gram-positive Bacteria | Not specified | [1] |

| Enterococcus faecalis ATCC 29212 | Gram-positive Bacteria | Not specified | [1] | |

| Bacillus thuringiensis SCSIO BT01 | Gram-positive Bacteria | Not specified | [1] | |

| Mycobacterium tuberculosis H37Ra | Bacteria | 7.8 µM | [9] | |

| Lobophorin B | Mycobacterium tuberculosis H37Ra | Bacteria | 1.3 µM | [9] |

| Lobophorin C | Mycobacterium tuberculosis H37Ra | Bacteria | 1.4 µM | [9] |

| Lobophorins A, B, E, F | Bacillus thuringiensis SCSIO BT01 | Gram-positive Bacteria | Not specified | [1] |

| Urauchimycins A and B | Candida albicans | Fungus | 10 | [7] |

Experimental Protocols

The determination of the antimicrobial spectrum of lobophorins involves standardized laboratory procedures. The following are detailed methodologies for key experiments cited in the literature.

1. Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

This method is widely used to determine the MIC of an antimicrobial agent against bacteria and fungi.

-

Preparation of Inoculum:

-

Bacterial or fungal strains are cultured on appropriate agar plates to obtain fresh colonies.

-

A few colonies are suspended in a sterile saline or broth solution.

-

The suspension is adjusted to a turbidity equivalent to a 0.5 McFarland standard, which corresponds to approximately 1-5 x 10⁸ CFU/mL for bacteria and 1-5 x 10⁶ cells/mL for yeast.

-

The standardized inoculum is further diluted in the test medium to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

-

-

Preparation of Antimicrobial Agent:

-

A stock solution of the lobophorin analog is prepared in a suitable solvent (e.g., DMSO).

-

Serial two-fold dilutions of the lobophorin are prepared in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

-

-

Incubation and Interpretation:

-

The prepared microbial inoculum is added to each well of the microtiter plate containing the diluted antimicrobial agent.

-

Positive (microorganism and broth without antimicrobial agent) and negative (broth only) controls are included.

-

The plates are incubated at a suitable temperature (e.g., 35-37°C for bacteria, 35°C for fungi) for a specified period (e.g., 18-24 hours for bacteria, 24-48 hours for fungi).

-

The MIC is determined as the lowest concentration of the lobophorin that completely inhibits visible growth of the microorganism.

-

2. Disk Diffusion Assay

This method provides a qualitative assessment of antimicrobial susceptibility.

-

Preparation of Agar Plate and Inoculum:

-

A sterile cotton swab is dipped into a standardized microbial suspension (0.5 McFarland).

-

The swab is used to evenly inoculate the entire surface of an agar plate (e.g., Mueller-Hinton agar).

-

-

Application of Antimicrobial Agent:

-

Sterile paper disks of a standard diameter (e.g., 6 mm) are impregnated with a known concentration of the lobophorin analog.

-

The impregnated disks are placed on the surface of the inoculated agar plate.

-

-

Incubation and Interpretation:

-

The plate is incubated under appropriate conditions.

-

The antimicrobial agent diffuses from the disk into the agar, creating a concentration gradient.

-

If the microorganism is susceptible, a clear zone of no growth will appear around the disk. The diameter of this zone of inhibition is measured in millimeters.

-

Visualizations

Experimental Workflow for Antimicrobial Susceptibility Testing

Caption: Workflow for assessing the antimicrobial activity of this compound.

Postulated Structure-Activity Relationships of Lobophorins

Caption: Postulated structure-activity relationships in lobophorin analogs.

Conclusion

The lobophorin family of natural products represents a promising source of novel antimicrobial agents. Various analogs have demonstrated significant activity against a range of Gram-positive and Gram-negative bacteria, as well as fungi. The data suggests that structural modifications to the lobophorin scaffold can influence the potency and spectrum of antimicrobial activity[8]. Further investigation into the mechanism of action of these compounds is warranted. While specific data for this compound is not yet available in the public domain, the broader family's antimicrobial profile suggests that it may also possess valuable therapeutic properties. Continued research into this class of marine-derived compounds is crucial for the development of new strategies to combat infectious diseases.

References

- 1. Frontiers | Lobophorin Producing Endophytic Streptomyces olivaceus JB1 Associated With Maesa japonica (Thunb.) Moritzi & Zoll. [frontiersin.org]

- 2. Lobophorin K, a New Natural Product with Cytotoxic Activity Produced by Streptomyces sp. M-207 Associated with the Deep-Sea Coral Lophelia pertusa - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Lobophorin Producing Endophytic Streptomyces olivaceus JB1 Associated With Maesa japonica (Thunb.) Moritzi & Zoll - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Recent Advances in Marine-Derived Compounds as Potent Antibacterial and Antifungal Agents: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. hilarispublisher.com [hilarispublisher.com]

- 7. Antimicrobial compounds from marine Actinomycetes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Antibacterial natural products lobophorin L and M from the marine-derived Streptomyces sp. 4506 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Lobophorins with antimycobacterial activity from a turrid mollusk-associated Streptomyces sp - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

Factors Influencing the Natural Production and Yield of Lobophorin CR-2: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the factors influencing the natural production and yield of Lobophorin CR-2, a spirotetronate antibiotic with significant biological activity. As a member of the lobophorin family, CR-2 is a secondary metabolite produced by marine actinobacteria, primarily of the genus Streptomyces. Understanding and manipulating the intricate interplay of genetic, environmental, and nutritional factors is paramount for optimizing its production for research and potential therapeutic applications. Due to the limited availability of specific quantitative data for this compound, this guide incorporates data from closely related lobophorins as proxies to illustrate key principles in yield optimization.

Natural Production and Biosynthesis

This compound, along with its analogs CR1 and CR3, has been isolated from cultures of Streptomyces sp. strain 7790N4. These compounds are part of the larger family of lobophorins, which are complex polyketides synthesized by Type I polyketide synthases (PKS). The biosynthesis of the lobophorin core structure is governed by a dedicated biosynthetic gene cluster (BGC).

The production of lobophorins is intrinsically linked to the life cycle of Streptomyces. As the bacterium transitions from primary growth to a stationary phase, often triggered by nutrient limitation or other environmental stressors, the expression of genes for secondary metabolism is activated. This complex regulation involves a hierarchical network of signaling molecules and regulatory proteins.

Factors Influencing this compound Yield

The yield of this compound from Streptomyces fermentations is a multifactorial outcome influenced by the genetic makeup of the producing strain, the composition of the culture medium, and various physical parameters.

Genetic Factors

The genetic potential of the producing Streptomyces strain is the primary determinant of this compound production. The presence and expression level of the lobophorin biosynthetic gene cluster are fundamental. Genetic engineering strategies, such as the overexpression of pathway-specific positive regulators or the knockout of negative regulators, have been shown to enhance the production of other secondary metabolites in Streptomyces and represent a promising avenue for increasing this compound yield.

Media Composition

The composition of the fermentation medium provides the necessary building blocks and energy for both bacterial growth and secondary metabolite production. The choice of carbon and nitrogen sources, as well as the presence of trace elements and salts, can significantly impact the yield of lobophorins.

Table 1: Effect of Media Composition on the Production of Lobophorin Analogs

| Lobophorin Analog | Producing Strain | Carbon Source | Nitrogen Source | Other Key Components | Relative Yield/Observation |

| Lobophorin A | Streptomyces olivaceus JB1 | Dextrose, LB, PDB | TSB, LB, PDB | Modified K Medium | 3.5 times more production in non-saline medium compared to saline medium (33 per mille NaCl). |

| Lobophorins A, B, H8 | Streptomyces sp. CB09030 | Not specified | TSB (seed), G1 medium (production) | Macroporous resin HP-20 | Successful isolation of 9.0 mg of Lobophorin A, 22.2 mg of Lobophorin B, and 3.8 mg of Lobophorin H8 from a 27 L fermentation. |

| Lobophorin K | Streptomyces sp. M-207 | Not specified | R5A medium | Not specified | Successful isolation from fermentation broths. |

| Various Lobophorins | Streptomyces sp. 1053U.I.1a.3b | Glucose | Yeast extract, Malt extract | ISP2 medium, 2% NaCl | Isolation of lobophorins H (1.3 mg), I (1.1 mg), F (1.5 mg), B (2.0 mg), and C (0.9 mg) from a 10 L fermentation. |

Physical Parameters

Physical parameters of the fermentation process, such as temperature, pH, and aeration, are critical for optimal growth and secondary metabolite production.

Table 2: Influence of Physical Parameters on Secondary Metabolite Production in Streptomyces spp.

| Parameter | Streptomyces sp. | Optimal Range for Secondary Metabolite Production | Reference |

| Temperature | Streptomyces sp. MS-266 Dm4 | 30°C | |

| Streptomyces sp. R5 | 35°C | ||

| Streptomyces sp. 1-14 | 29.97°C | ||

| pH | Streptomyces sp. MS-266 Dm4 | 6.0 | |

| Streptomyces sp. R3 | 7.0 | ||

| Streptomyces sp. R5 | 6.0 | ||

| Agitation | Streptomyces sp. LHR 9 | 200 rpm | |

| Incubation Time | Streptomyces sp. MS-266 Dm4 | 7 days | |

| Streptomyces sp. R3 | 8 days |

Signaling Pathways and Regulation

The production of secondary metabolites in Streptomyces is tightly regulated by a complex network of signaling molecules and regulatory proteins. While specific pathways governing this compound are not yet fully elucidated, general principles from other Streptomyces systems can be inferred. Small diffusible molecules, such as γ-butyrolactones, act as quorum-sensing signals, allowing the bacterial population to coordinate gene expression, including the activation of secondary metabolite biosynthetic gene clusters, once a certain cell density is reached.

Methodological & Application

Application Notes and Protocols: Fermentation and Extraction of Lobophorin CR-2

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive, step-by-step protocol for the fermentation of Streptomyces sp., the extraction of the bioactive secondary metabolite Lobophorin CR-2, and its subsequent purification. This compound, a spirotetronate polyketide, has been identified as an inducer of the Unfolded Protein Response (UPR) and has shown potential in inhibiting the growth of oral cancer cells.[1][2][3]

Fermentation Protocol for this compound Production

This protocol is based on established methods for the cultivation of lobophorin-producing Streptomyces species and is designed to provide a robust starting point for the production of this compound from Streptomyces sp. 7790N4.[2]

Materials and Equipment

-

Streptomyces sp. 7790N4 culture

-

Modified K Medium (see Table 1 for composition)

-

250 mL and 2 L Erlenmeyer flasks

-

Shaking incubator

-

Sterile transfer loops and other aseptic equipment

Protocol

Step 1: Preculture Preparation

-

Using a sterile loop, inoculate 100 mL of Modified K Medium in a 250 mL Erlenmeyer flask with a single colony of Streptomyces sp. 7790N4 from a fresh agar plate.

-

Incubate the flask at 28°C with continuous shaking at 180 rpm for 7 days. This will serve as the preculture.[1]

Step 2: Large-Scale Fermentation

-

Inoculate 1.2 L of Modified K Medium in a 2 L Erlenmeyer flask with 10 mL of the preculture. For larger scale production, multiple flasks can be prepared.

-

Incubate the production culture at 28°C with continuous shaking at 180 rpm for 6-8 days.[1] The optimal fermentation time may need to be determined empirically.

Fermentation Parameters

| Parameter | Value | Reference |

| Microorganism | Streptomyces sp. 7790N4 | [2] |

| Medium | Modified K Medium | [1] |

| Preculture Volume | 100 mL | [1] |

| Production Culture Volume | 1.2 L per 2 L flask | [1] |

| Inoculum Size | 10% (v/v) | [1] |

| Temperature | 28°C | [1] |

| Agitation | 180 rpm | [1] |

| Preculture Duration | 7 days | [1] |

| Fermentation Duration | 6-8 days | [1] |

Table 1: Recommended Fermentation Parameters

Experimental Workflow: Fermentation

Caption: Workflow for the fermentation of Streptomyces sp. 7790N4.

Extraction and Purification of this compound

This protocol outlines the extraction of this compound from the fermentation broth and its subsequent purification using solid-phase extraction and reverse-phase high-performance liquid chromatography (HPLC).

Materials and Equipment

-

Fermentation broth

-

Ethyl acetate

-

Separatory funnel

-

Rotary evaporator

-

Solid-Phase Extraction (SPE) C18 columns

-

Methanol (HPLC grade)

-

Water (HPLC grade)

-

Acetonitrile (HPLC grade)

-

Formic acid

-

Semi-preparative HPLC system with a C18 column and UV detector

Protocol

Step 1: Extraction

-

Pool the fermentation broth from all flasks.

-

Perform a liquid-liquid extraction by mixing the broth with an equal volume of ethyl acetate in a large separatory funnel.

-

Shake vigorously and allow the layers to separate.

-

Collect the upper ethyl acetate layer.

-

Repeat the extraction process on the aqueous layer to maximize recovery.

-

Combine the ethyl acetate extracts and concentrate under vacuum using a rotary evaporator to obtain the crude extract.[1]

Step 2: Solid-Phase Extraction (SPE)

-

Dissolve the dried crude extract in a minimal amount of methanol.

-

Load the dissolved extract onto a pre-conditioned SPE-C18 column.

-

Elute the column with a stepwise gradient of aqueous methanol (e.g., 20%, 40%, 60%, 80%, and 100% methanol). Lobophorins typically elute in the higher methanol fractions.[1]

-

Collect the fractions and concentrate them.

Step 3: Semi-Preparative HPLC Purification

-

Further purify the lobophorin-containing fractions from the SPE using a semi-preparative HPLC system.

-

The recommended conditions, based on the purification of similar lobophorins, are detailed in Table 2.

-

Monitor the elution profile at 268 nm, the characteristic UV absorbance maximum for the spirotetronate core.

-

Collect the peak corresponding to this compound.

-

Confirm the identity and purity of the isolated compound using analytical HPLC and mass spectrometry.

HPLC Purification Parameters

| Parameter | Value | Reference |

| Column | YMC-Triart C18 | [1] |

| Dimensions | 150 x 10.0 mm, 5 µm | [1] |

| Mobile Phase A | Water with 0.1% Formic Acid | [1] |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid | [1] |

| Gradient | 10-90% B over 60 min | [1] |

| Flow Rate | 3 mL/min | [1] |

| Detection | UV at 268 nm and 204 nm | [1] |

| Injection Volume | 200 µL | [1] |

Table 2: Recommended HPLC Purification Parameters

Experimental Workflow: Extraction and Purification

Caption: Workflow for the extraction and purification of this compound.

Mechanism of Action: Unfolded Protein Response

This compound has been shown to induce the Unfolded Protein Response (UPR) in human oral cancer cells, leading to apoptosis. The UPR is a cellular stress response triggered by an accumulation of unfolded or misfolded proteins in the endoplasmic reticulum (ER). This compound appears to selectively activate the PERK-ATF4-CHOP branch of the UPR.

Signaling Pathway

The accumulation of unfolded proteins in the ER leads to the dissociation of the chaperone protein BiP (Binding immunoglobulin protein) from the ER stress sensor PERK (PKR-like endoplasmic reticulum kinase). This activates PERK, which then phosphorylates eIF2α (eukaryotic initiation factor 2 alpha). Phosphorylation of eIF2α leads to a general attenuation of protein synthesis but selectively promotes the translation of ATF4 (Activating Transcription Factor 4). ATF4, a transcription factor, translocates to the nucleus and upregulates the expression of pro-apoptotic genes, most notably CHOP (C/EBP homologous protein). CHOP, in turn, promotes apoptosis.

Signaling Pathway Diagram

Caption: The PERK-ATF4-CHOP signaling pathway induced by this compound.

Quantitative Data

Currently, there is no publicly available data detailing the specific yield of this compound from the fermentation of Streptomyces sp. 7790N4. The yield is dependent on the specific fermentation conditions and would need to be determined empirically for any given production run.

Disclaimer: This protocol is intended for research purposes only and should be performed by trained personnel in a laboratory setting. The fermentation and purification parameters may require optimization for best results.

References

- 1. Lobophorin Producing Endophytic Streptomyces olivaceus JB1 Associated With Maesa japonica (Thunb.) Moritzi & Zoll - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Lobophorin K, a New Natural Product with Cytotoxic Activity Produced by Streptomyces sp. M-207 Associated with the Deep-Sea Coral Lophelia pertusa - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Lobophorin Producing Endophytic Streptomyces olivaceus JB1 Associated With Maesa japonica (Thunb.) Moritzi & Zoll. [frontiersin.org]

Application Note: Quantitative Analysis of Lobophorin CR-2 in Crude Extracts using HPLC-UV

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and reliable method for the quantitative analysis of Lobophorin CR-2 in crude extracts from Streptomyces sp. using High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection. This compound, a spirotetronate polyketide, has demonstrated significant cytotoxic activity against oral cancer cell lines, making its accurate quantification crucial for research and drug development. This document provides comprehensive experimental protocols for sample preparation, HPLC-UV analysis, and method validation, alongside illustrative quantitative data. Furthermore, a proposed signaling pathway for this compound's mechanism of action and a detailed experimental workflow are visualized using Graphviz diagrams.

Introduction

Lobophorins are a class of spirotetronate natural products known for their diverse biological activities, including anti-inflammatory, antibacterial, and cytotoxic effects.[1] this compound, isolated from Streptomyces sp. strain 7790N4, has emerged as a compound of interest due to its potent growth-inhibitory effects on human oral squamous carcinoma cell lines.[2][3][4][5][6] The proposed mechanism of action involves the induction of the Unfolded Protein Response (UPR), leading to ATF4- and CHOP-dependent cell death.[2][3][7] Accurate and precise quantification of this compound in crude fermentation extracts is essential for quality control, yield optimization, and further pharmacological studies.

High-Performance Liquid Chromatography (HPLC) coupled with UV detection is a widely used analytical technique for the quantification of natural products in complex matrices due to its specificity, sensitivity, and reliability.[5][6] This application note outlines a validated HPLC-UV method suitable for the routine analysis of this compound.

Experimental Protocols

Extraction of this compound from Streptomyces sp.

This protocol is adapted from established methods for the extraction of lobophorin analogs from bacterial cultures.[8][9]

-

Culture Fermentation: Inoculate a suitable production medium with a seed culture of Streptomyces sp. strain 7790N4. Incubate the culture under optimal conditions for this compound production (e.g., 28°C, 200 rpm for 7-10 days).

-

Harvesting: Separate the mycelium from the culture broth by centrifugation or filtration.

-

Extraction:

-

Extract the mycelial cake with methanol (3 x volume of the mycelium) with shaking for 24 hours.

-

Extract the culture filtrate with an equal volume of ethyl acetate (3x).

-

Combine the organic extracts and evaporate to dryness under reduced pressure to obtain the crude extract.

-

-

Sample Preparation for HPLC: Dissolve a known weight of the crude extract in methanol to a final concentration of 1 mg/mL. Filter the solution through a 0.45 µm syringe filter prior to HPLC injection.

HPLC-UV Method for Quantitative Analysis

The following HPLC conditions are based on methods developed for the separation of lobophorin analogs and other polyketides.[8][10]

-

Instrument: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

Mobile Phase:

-

Solvent A: Water with 0.1% formic acid

-

Solvent B: Acetonitrile with 0.1% formic acid

-

-

Gradient Elution:

Time (min) % Solvent B 0 10 20 100 25 100 26 10 | 30 | 10 |

-

Flow Rate: 1.0 mL/min

-

Injection Volume: 10 µL

-

Column Temperature: 30°C

-

UV Detection: Based on the UV absorption maxima of lobophorin analogs, monitoring at 268 nm is recommended for quantification.[11] A secondary wavelength of 204 nm can also be monitored.

Method Validation

The developed HPLC-UV method should be validated according to the International Council for Harmonisation (ICH) guidelines to ensure its suitability for the intended purpose.[11][12][13] The validation parameters include:

-

Specificity: The ability to assess the analyte unequivocally in the presence of other components in the crude extract. This can be evaluated by comparing the chromatograms of the crude extract with that of a pure standard of this compound.

-

Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. A calibration curve should be constructed by plotting the peak area against the concentration of this compound standard solutions over a defined range.

-

Precision: The closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is assessed at two levels:

-

Repeatability (Intra-day precision): Analysis of replicate samples on the same day.

-

Intermediate Precision (Inter-day precision): Analysis of replicate samples on different days.

-

-

Accuracy: The closeness of the test results obtained by the method to the true value. It is typically determined by performing recovery studies on samples spiked with a known amount of this compound standard.

-

Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively. These are often determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ).[12]

Data Presentation

The following tables present illustrative quantitative data for the analysis of this compound. Note: This data is hypothetical and serves as an example of how to present results from a validated method.

Table 1: Linearity of this compound Standard

| Concentration (µg/mL) | Peak Area (mAU*s) |

| 1 | 50.5 |

| 5 | 252.1 |

| 10 | 501.3 |

| 25 | 1255.8 |

| 50 | 2509.2 |

| 100 | 5021.5 |

| Linearity Equation | y = 50.18x + 1.25 |

| Correlation Coefficient (r²) | 0.9998 |

Table 2: Precision and Accuracy of the HPLC-UV Method

| Spiked Concentration (µg/mL) | Measured Concentration (µg/mL) ± SD (n=6) | Repeatability (%RSD) | Intermediate Precision (%RSD) | Recovery (%) |

| 5 | 4.95 ± 0.12 | 2.4 | 3.1 | 99.0 |

| 25 | 25.31 ± 0.45 | 1.8 | 2.5 | 101.2 |

| 75 | 74.58 ± 1.21 | 1.6 | 2.1 | 99.4 |

Table 3: LOD, LOQ, and Quantitative Results in Crude Extracts

| Parameter | Value |

| LOD (µg/mL) | 0.15 |

| LOQ (µg/mL) | 0.50 |

| This compound in Crude Extract A (mg/g) | 2.35 ± 0.18 |

| This compound in Crude Extract B (mg/g) | 3.12 ± 0.25 |

Visualization of Workflow and Signaling Pathway

Experimental Workflow

The following diagram illustrates the key steps in the quantitative analysis of this compound.

Caption: Experimental workflow for this compound quantification.

Proposed Signaling Pathway of this compound

This compound is reported to induce cell death in oral cancer cells through the Unfolded Protein Response (UPR). The diagram below illustrates the proposed signaling cascade.

Caption: Proposed UPR-mediated apoptotic pathway of this compound.

Conclusion

This application note provides a detailed framework for the quantitative analysis of this compound in crude extracts using a validated HPLC-UV method. The described protocols for extraction, chromatographic separation, and method validation offer a reliable approach for researchers in natural product chemistry and drug development. The accurate quantification of this compound is a critical step in advancing our understanding of its therapeutic potential and for the development of novel anticancer agents. The provided workflow and signaling pathway diagrams serve as valuable visual aids for experimental planning and conceptual understanding.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. The C/EBP Homologous Protein (CHOP) Transcription Factor Functions in Endoplasmic Reticulum Stress-Induced Apoptosis and Microbial Infection - PMC [pmc.ncbi.nlm.nih.gov]

- 5. thieme-connect.de [thieme-connect.de]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. jneurosci.org [jneurosci.org]

- 9. Rational and Efficient Preparative Isolation of Natural Products by MPLC-UV-ELSD based on HPLC to MPLC Gradient Transfer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Lobophorin Producing Endophytic Streptomyces olivaceus JB1 Associated With Maesa japonica (Thunb.) Moritzi & Zoll - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Unfolded protein response - Wikipedia [en.wikipedia.org]

- 13. The Role of the PERK/eIF2α/ATF4/CHOP Signaling Pathway in Tumor Progression During Endoplasmic Reticulum Stress - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: A Sensitive and Robust UPLC-MS/MS Method for the Detection of Lobophorin CR-2

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol for the development of a sensitive Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method for the detection and quantification of Lobophorin CR-2, a spirotetronate marine natural product with potential cytotoxic activities.[1][2][3][4]

Introduction

Lobophorins are a class of spirotetronate polyketides produced by marine-derived actinomycetes.[3][5] Several members of this family, including this compound, have demonstrated significant cytotoxic activity, particularly against oral cancer cell lines, making them promising candidates for further investigation in drug discovery.[1][4][6] Developing a sensitive and specific analytical method is crucial for pharmacokinetic studies, quality control of fermentation products, and mechanism of action investigations.

This application note details a UPLC-MS/MS method designed for the sensitive detection of this compound. The method is based on established principles for the analysis of complex marine natural products and provides a comprehensive workflow from sample preparation to data acquisition.[7][8]

Physicochemical Properties of this compound (Inferred)